2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine
Description
2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with methyl groups at positions 5 and 7 and a biphenyl-4-yloxy methyl group at position 2. Imidazo[1,2-a]pyrimidines are pharmacologically significant, exhibiting anxiolytic, cardiovascular, and neuroleptic activities .
Properties
Molecular Formula |
C21H19N3O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-[(4-phenylphenoxy)methyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C21H19N3O/c1-15-12-16(2)24-13-19(23-21(24)22-15)14-25-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 |
InChI Key |
RGOGRUNWCRGYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)COC3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Formation of the Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate alkylating agent to form the biphenyl-4-yloxy intermediate.
Cyclization to Form the Imidazo[1,2-a]pyrimidine Core: The biphenyl-4-yloxy intermediate is then subjected to cyclization reactions with suitable reagents to form the imidazo[1,2-a]pyrimidine core.
Introduction of Methyl Groups:
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the biphenyl or imidazo[1,2-a]pyrimidine moieties are replaced with other groups.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the biphenyl ring, enhancing the compound’s chemical diversity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the substituents introduced and the reaction conditions employed.
Scientific Research Applications
2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Structural Analogues with Varied Core Heterocycles
Triazolo[1,5-a]pyrimidine Derivatives
- Example: 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide () Core Structure: Triazolo[1,5-a]pyrimidine (vs. imidazo[1,2-a]pyrimidine). Substituents: 5,7-dimethyl groups and a sulfonamide-linked benzene ring. Key Differences:
- The triazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
Imidazo[1,2-b]pyridazine Derivatives
- Example: Risdiplam () Core Structure: Imidazo[1,2-b]pyridazine fused with pyrido[1,2-a]pyrimidinone. Substituents: 2,8-dimethylimidazo[1,2-b]pyridazine and a diazaspiro[2.5]octane group. Key Differences:
- Approved for spinal muscular atrophy, risdiplam’s pyridazine core and spirocyclic amine likely enhance RNA splicing modulation, a mechanism distinct from the target compound’s unexplored pharmacological profile .
Analogues with Modified Substituents
Schiff Base-Functionalized Imidazo[1,2-a]pyrimidines
- Example : (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine ()
- Substituents : Phenyl group at position 2 and a thiophene-Schiff base at position 3.
- Key Differences :
Piperazine-Linked Imidazo[1,2-a]pyrimidines
- Example : 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethylimidazo[1,2-a]pyrimidine ()
- Substituents : Piperazine-methoxybenzene group at position 2.
- Key Differences :
Pharmacological Potential
- Target Compound: No direct activity data are available. However, methyl groups at 5,7 positions are associated with improved metabolic stability in imidazo[1,2-a]pyrimidines, and biphenyl groups may target hydrophobic enzyme pockets .
- Triazolo[1,5-a]pyrimidines : Sulfonamide derivatives often exhibit carbonic anhydrase or kinase inhibition, suggesting divergent mechanisms compared to the target compound .
- Piperazine Derivatives : Likely CNS activity (e.g., antipsychotic or anxiolytic effects) due to structural similarity to aripiprazole and related drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
